1-(4-bromophenyl)-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea 1-(4-bromophenyl)-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea
Brand Name: Vulcanchem
CAS No.: 1023810-08-3
VCID: VC4997893
InChI: InChI=1S/C25H24BrN3O3/c1-31-23-14-17-11-12-27-22(21(17)15-24(23)32-2)13-16-3-7-19(8-4-16)28-25(30)29-20-9-5-18(26)6-10-20/h3-10,14-15H,11-13H2,1-2H3,(H2,28,29,30)
SMILES: COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)Br)OC
Molecular Formula: C25H24BrN3O3
Molecular Weight: 494.389

1-(4-bromophenyl)-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea

CAS No.: 1023810-08-3

Cat. No.: VC4997893

Molecular Formula: C25H24BrN3O3

Molecular Weight: 494.389

* For research use only. Not for human or veterinary use.

1-(4-bromophenyl)-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea - 1023810-08-3

Specification

CAS No. 1023810-08-3
Molecular Formula C25H24BrN3O3
Molecular Weight 494.389
IUPAC Name 1-(4-bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Standard InChI InChI=1S/C25H24BrN3O3/c1-31-23-14-17-11-12-27-22(21(17)15-24(23)32-2)13-16-3-7-19(8-4-16)28-25(30)29-20-9-5-18(26)6-10-20/h3-10,14-15H,11-13H2,1-2H3,(H2,28,29,30)
Standard InChI Key MEVYTQMXNDNINR-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)Br)OC

Introduction

Structural Features

The compound contains:

  • A bromophenyl group that enhances lipophilicity and potentially increases biological activity.

  • A dihydroisoquinoline structure that may play a crucial role in receptor binding and biological interactions.

  • Synthesis Pathways

The synthesis of 1-(4-bromophenyl)-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the dihydroisoquinoline derivative.

  • Coupling reactions to attach the bromophenyl and urea functionalities.

  • Purification steps to isolate the final product.

Synthetic Scheme Overview

A simplified synthetic pathway might include:

  • Reaction of an appropriate aniline derivative with isocyanates to form urea linkages.

Example Reaction:

Aniline+IsocyanateUrea Derivative\text{Aniline} + \text{Isocyanate} \rightarrow \text{Urea Derivative}

This reaction can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice.

  • Biological Activity and Research Findings

Recent studies have highlighted the potential of urea derivatives like 1-(4-bromophenyl)-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea as promising anticancer agents. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Anticancer Activity Assessment

Research indicates that compounds with similar structures exhibit significant antiproliferative effects on cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer).

Table 2: Antiproliferative Activity Results

CompoundCell LineIC50 (µM)
1-(4-bromophenyl)-3-{...}A549TBD
SorafenibA5492.12 ± 0.18
Other AnaloguesHCT116TBD

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects may involve inhibition of key signaling pathways associated with cancer cell proliferation and survival.

The compound 1-(4-bromophenyl)-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea represents a significant area of interest in medicinal chemistry due to its structural complexity and potential therapeutic applications. Ongoing research is essential to fully elucidate its biological mechanisms and optimize its efficacy as an anticancer agent.

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